molecular formula C18H22N2O3S B4702508 N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENESULFONAMIDE

N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENESULFONAMIDE

Cat. No.: B4702508
M. Wt: 346.4 g/mol
InChI Key: YFPMTHSCSWCBID-UHFFFAOYSA-N
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Description

N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENESULFONAMIDE: is a complex organic compound that features a morpholine ring, a phenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENESULFONAMIDE typically involves the reaction of a morpholine derivative with a benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions: N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENESULFONAMIDE is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .

Medicine: Medically, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENESULFONAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholine ring and benzenesulfonamide moiety make it particularly effective as an enzyme inhibitor, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-24(22,18-8-2-1-3-9-18)19-14-16-6-4-5-7-17(16)15-20-10-12-23-13-11-20/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPMTHSCSWCBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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